Cas no 865304-71-8 (5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine)

5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine structure
865304-71-8 structure
Product Name:5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
CAS-Nr.:865304-71-8
MF:C14H18N4O2
MW:274.318322658539
MDL:MFCD22056165
CID:2196380
PubChem ID:16117816
Update Time:2025-06-06

5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
    • 5-(2-isopropyl-4-Methoxy-phenoxy)-pyriMidine-2,4-diaMine
    • 5-(4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine
    • 5-[4-Methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine (ACI)
    • CS-0459260
    • TCMDC-132471
    • DTXSID00583065
    • DB-123630
    • 5-[4-Methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine
    • MFCD22056165
    • EX-A5514
    • AC7013
    • SY248679
    • AKOS037631153
    • SCHEMBL1493858
    • CHEMBL504607
    • 865304-71-8
    • HIKYTWIVLKHYIM-UHFFFAOYSA-N
    • BDBM50413379
    • MDL: MFCD22056165
    • Inchi: 1S/C14H18N4O2/c1-8(2)10-6-9(19-3)4-5-11(10)20-12-7-17-14(16)18-13(12)15/h4-8H,1-3H3,(H4,15,16,17,18)
    • InChI-Schlüssel: HIKYTWIVLKHYIM-UHFFFAOYSA-N
    • Lächelt: N1C(N)=NC(N)=C(OC2C(C(C)C)=CC(OC)=CC=2)C=1

Berechnete Eigenschaften

  • Genaue Masse: 274.14297583g/mol
  • Monoisotopenmasse: 274.14297583g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 303
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topologische Polaroberfläche: 96.3Ų

5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D779141-1g
5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
865304-71-8 95%
1g
$1320 2024-07-20
eNovation Chemicals LLC
Y1105095-1g
5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
865304-71-8 95%
1g
$1500 2024-07-23
A2B Chem LLC
AH95083-25mg
5-(2-isopropyl-4-Methoxy-phenoxy)-pyriMidine-2,4-diaMine
865304-71-8 98%
25mg
$162.00 2024-04-19
A2B Chem LLC
AH95083-50mg
5-(2-isopropyl-4-Methoxy-phenoxy)-pyriMidine-2,4-diaMine
865304-71-8 98%
50mg
$230.00 2024-04-19
A2B Chem LLC
AH95083-100mg
5-(2-isopropyl-4-Methoxy-phenoxy)-pyriMidine-2,4-diaMine
865304-71-8 98%
100mg
$335.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529927-1g
5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
865304-71-8 98%
1g
¥10368.00 2024-04-28
eNovation Chemicals LLC
Y1105095-1g
5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
865304-71-8 95%
1g
$1200 2025-02-20
eNovation Chemicals LLC
D779141-1g
5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
865304-71-8 95%
1g
$1320 2025-02-26
eNovation Chemicals LLC
Y1105095-1g
5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
865304-71-8 95%
1g
$1200 2025-02-26
eNovation Chemicals LLC
D779141-1g
5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
865304-71-8 95%
1g
$1320 2025-02-27

5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: N-Methyl-2-pyrrolidone ;  rt → 115 °C; 6 h, 115 °C
1.2 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  2 h, 85 °C; 6 h, 15 - 20 °C
Referenz
Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 3: Development of a One-Pot Formylation-Cyclization Sequence to the Diaminopyrimidine Core
Basu, Kallol ; et al, Organic Process Research & Development, 2020, 24(11), 2462-2477

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Dimethyl sulfoxide ;  110 °C
Referenz
Identification and SAR of novel diaminopyrimidines. Part 1: The discovery of RO-4, a dual P2X3/P2X2/3 antagonist for the treatment of pain
Carter, David S.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1628-1631

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  N-Methyl-2-pyrrolidone ,  Water
2.1 Reagents: Propionic acid ,  Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone
2.2 -
Referenz
Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview
Ren, Hong ; et al, Organic Process Research & Development, 2020, 24(11), 2445-2452

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 -
2.1 Reagents: Sodium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  120 °C
Referenz
Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 3: Development of a One-Pot Formylation-Cyclization Sequence to the Diaminopyrimidine Core
Basu, Kallol ; et al, Organic Process Research & Development, 2020, 24(11), 2462-2477

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Propionic acid ,  Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone
1.2 -
Referenz
Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview
Ren, Hong ; et al, Organic Process Research & Development, 2020, 24(11), 2445-2452

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  120 °C
Referenz
Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 3: Development of a One-Pot Formylation-Cyclization Sequence to the Diaminopyrimidine Core
Basu, Kallol ; et al, Organic Process Research & Development, 2020, 24(11), 2462-2477

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  110 °C
1.2 Reagents: Benzenamine hydrochloride (1:1) ;  120 °C
1.3 120 °C
Referenz
Druggable negative allosteric site of P2X3 receptors
Wang, Jin; et al, Proceedings of the National Academy of Sciences of the United States of America, 2018, 115(19), 4939-4944

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Copper bromide Solvents: Methanol ,  Dimethylformamide
1.2 Reagents: Sodium hydroxide Solvents: Toluene ,  N-Methyl-2-pyrrolidone
1.3 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone
Referenz
A Holistic Strategy for Cyanide Control and Safety for Pharmaceutical Manufacturing
Zompa, Michael A. ; et al, Organic Process Research & Development, 2021, 25(8), 1937-1942

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water ;  rt → 0 °C; 2 h, < 10 °C
2.1 Solvents: Dimethylformamide ;  2 h, 110 °C
2.2 22 h, 120 °C
3.1 Solvents: N-Methyl-2-pyrrolidone ;  rt → 115 °C; 6 h, 115 °C
3.2 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  2 h, 85 °C; 6 h, 15 - 20 °C
Referenz
Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 3: Development of a One-Pot Formylation-Cyclization Sequence to the Diaminopyrimidine Core
Basu, Kallol ; et al, Organic Process Research & Development, 2020, 24(11), 2462-2477

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 °C
1.2 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
1.3 -
2.1 Reagents: Sodium methoxide Solvents: Dimethyl sulfoxide ;  110 °C
Referenz
Identification and SAR of novel diaminopyrimidines. Part 1: The discovery of RO-4, a dual P2X3/P2X2/3 antagonist for the treatment of pain
Carter, David S.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1628-1631

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
2.1 Solvents: Dimethylformamide ;  110 °C
2.2 Reagents: Benzenamine hydrochloride (1:1) ;  120 °C
2.3 120 °C
Referenz
Druggable negative allosteric site of P2X3 receptors
Wang, Jin; et al, Proceedings of the National Academy of Sciences of the United States of America, 2018, 115(19), 4939-4944

5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Raw materials

5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Preparation Products

5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:865304-71-8)5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
Bestellnummer:A841707
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 06:54
Preis ($):1279.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:865304-71-8)5- (isopropyl-4-methoxyphenyloxy) pyrimidin-2,4-diamine
Bestellnummer:sfd2970
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33
Preis ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:865304-71-8)5-(2-异丙基-4-甲氧基苯氧基)嘧啶-2,4-二胺
Bestellnummer:LE27056866
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 13:03
Preis ($):discuss personally
Email:18501500038@163.com

5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:865304-71-8)5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
A841707
Reinheit:99%
Menge:1g
Preis ($):1279.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:865304-71-8)5- (isopropyl-4-methoxyphenyloxy) pyrimidin-2,4-diamine
sfd2970
Reinheit:99%
Menge:200kg
Preis ($):Untersuchung
Email